Bis(4-hydrazinylphenyl)methane dihydrochloride
Overview
Description
Bis(4-hydrazinylphenyl)methane dihydrochloride is a chemical compound synthesized through specific reactions that involve hydrazinyl and phenyl groups. It is characterized by its unique molecular structure and chemical properties that make it a subject of interest in various chemical research studies.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of bis(4-hydrazinylphenyl)methane with substituted benzaldehydes in the presence of sodium acetate in ethanol at high temperatures, leading to a series of bis-hydrazinylphenyl methane derivatives. These compounds can further undergo Cu-catalyzed olefination to produce bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane derivatives under specific conditions involving CCl4, CuCl, and tetramethylethylenediamine in DMSO (Shikhaliyev et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively characterized using various analytical techniques such as IR, 1H and 13C NMR spectroscopies, elemental analysis, and X-ray diffraction analysis. The structural analysis reveals the presence of intermolecular hydrogen and intramolecular N⋯Cl tetrel bonds, as well as Cl⋯Cl and Cl⋯O types of halogen bonding in certain derivatives (Shikhaliyev et al., 2018).
Chemical Reactions and Properties
These compounds exhibit various chemical reactions and properties, including reactions with carbonyl compounds to give methylenated products and reactions with electrophiles. Structural studies show that these reactions can lead to complex formations with interesting chemical properties (Matsubara, Oshima, & Utimoto, 2001).
Physical Properties Analysis
Physical properties, including solubility, melting points, and molecular weight, are crucial for understanding the behavior of these compounds in various conditions. However, specific details on the physical properties of Bis(4-hydrazinylphenyl)methane dihydrochloride were not directly available in the searched literature.
Chemical Properties Analysis
The chemical properties of bis-hydrazinylphenyl methane derivatives are influenced by their molecular structure, including the type of substituents attached to the aromatic moiety. These properties affect their reactivity, stability, and the nature of noncovalent interactions they can engage in. Studies indicate that solvent effects can significantly impact the UV–vis absorption spectra of these compounds, which is dependent on the substituents present (Shikhaliyev et al., 2018).
Scientific Research Applications
Chemical Reactions and Properties
Bis(4-hydrazinylphenyl)methane dihydrochloride is involved in various chemical reactions and demonstrates unique properties. For instance, it reacts with 4-substitutedbenzaldehyde, yielding bis(4-((E)-2-(4-substitutedbenzylidene)hydrazinyl)phenyl) methane. This compound, in the presence of certain catalysts and solvents, undergoes further transformations to produce bis-azodyes, characterized by intermolecular hydrogen and intramolecular tetrel bonds, as well as halogen binding. These azodyes exhibit distinct UV–vis absorption spectra influenced by solvent type and substituents (Shikhaliyev et al., 2018).
Polymer Synthesis
Bis(4-hydrazinylphenyl)methane (BHPM) is also utilized in the synthesis of polyhydrazides. It reacts with diacyl chlorides to form polymers, a process that can be controlled to reduce secondary reactions and improve solubility. The polymers produced have been studied for their thermal properties using thermogravimetric analyses and differential scanning calorimetry (Caraculacu et al., 2001).
Catalysis in Organic Reactions
In organic synthesis, Bis(4-hydrazinylphenyl)methane dihydrochloride serves as a component in catalyst systems. For example, choline chloride–oxalic acid, a room temperature ionic liquid, catalyzes the condensation of aldehydes with phenylhydrazine to form hydrazones, where Bis(4-hydrazinylphenyl)methane dihydrochloride plays a crucial role (Yadav & Shankarling, 2014).
Structural and Reactive Studies
Bis(iodozincio)methane, a related compound, has been studied for its structure and reactivity, showing potential as an organic synthetic reagent. Its reactions with carbonyl compounds and electrophiles have been explored, along with structural analyses (Matsubara et al., 2001).
properties
IUPAC Name |
[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11;;/h1-8,16-17H,9,14-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUTLQKLYAIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-hydrazinylphenyl)methane dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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